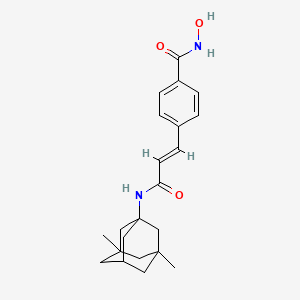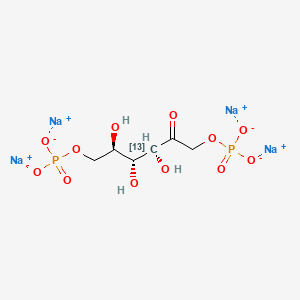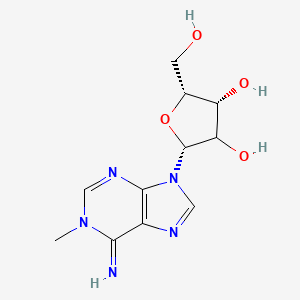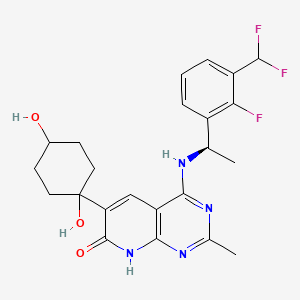
Sos1-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-7 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising candidate for therapeutic interventions in RAS-driven cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sos1-IN-7 is synthesized through a series of chemical reactions involving pyridine-pyrimidine derivatives. The preparation method involves the use of specific reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sos1-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products: The major products formed from these reactions are derivatives of this compound, which are evaluated for their inhibitory activity against the SOS1 protein .
Scientific Research Applications
Sos1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the RAS signaling pathway and its role in cancer progression. In biology, this compound is employed to investigate the molecular mechanisms underlying cell proliferation and survival. In medicine, it holds potential as a therapeutic agent for treating RAS-driven cancers, such as lung and colorectal cancers .
Mechanism of Action
Sos1-IN-7 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for the RAS protein. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of the RAS signaling pathway, thereby inhibiting cell proliferation and survival. This mechanism makes this compound a valuable candidate for targeting cancers with mutations in the RAS gene .
Comparison with Similar Compounds
- BAY-293
- BI-3406
- HM99462
Comparison: Sos1-IN-7 is unique in its high potency and selectivity for the SOS1 protein. Compared to similar compounds like BAY-293 and BI-3406, this compound exhibits a distinct binding mode and higher inhibitory activity. This makes it a more effective inhibitor of the SOS1 protein, offering greater potential for therapeutic applications .
Properties
Molecular Formula |
C23H25F3N4O3 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-6-(1,4-dihydroxycyclohexyl)-2-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H25F3N4O3/c1-11(14-4-3-5-15(18(14)24)19(25)26)27-20-16-10-17(23(33)8-6-13(31)7-9-23)22(32)30-21(16)29-12(2)28-20/h3-5,10-11,13,19,31,33H,6-9H2,1-2H3,(H2,27,28,29,30,32)/t11-,13?,23?/m1/s1 |
InChI Key |
TWVXXNYGWUGIAX-FCBPISLCSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F |
Canonical SMILES |
CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


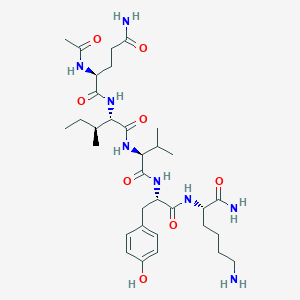
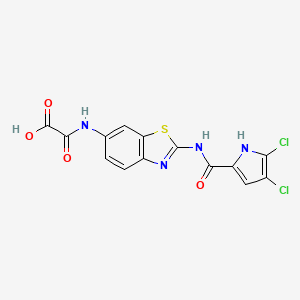
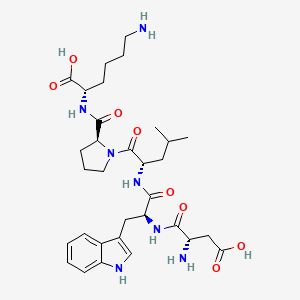

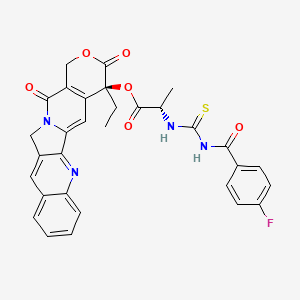
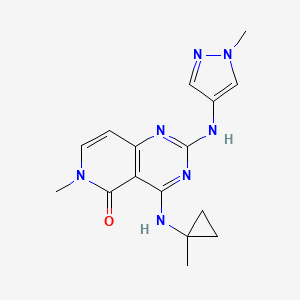
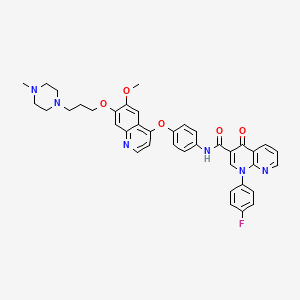
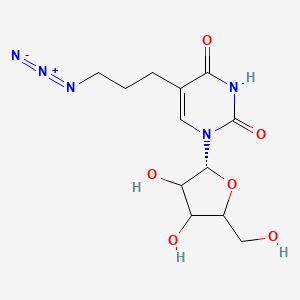
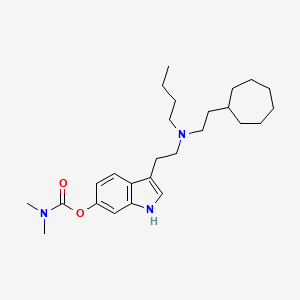
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
